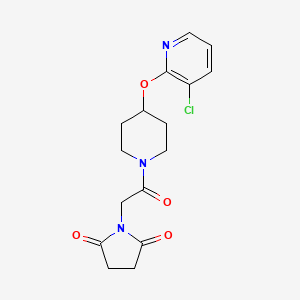

1-(2-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione

Beschreibung

Eigenschaften

IUPAC Name |

1-[2-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN3O4/c17-12-2-1-7-18-16(12)24-11-5-8-19(9-6-11)15(23)10-20-13(21)3-4-14(20)22/h1-2,7,11H,3-6,8-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKUJVQXIKKORJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)CN3C(=O)CCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione can be achieved through multi-step organic synthesis involving key intermediates. Typical methods may include:

Formation of Pyrrolidine-2,5-dione Core: Starting with maleic anhydride, a reaction with ammonia or an amine to form pyrrolidine-2,5-dione.

Piperidine Ring Formation: This may involve the reaction of a haloalkane with piperidine to introduce the piperidine ring.

Introduction of the 3-Chloropyridinyl Group: Utilizing nucleophilic substitution reactions, 3-chloropyridine can be introduced to the piperidine intermediate.

Coupling of Intermediates: Finally, coupling of these intermediate structures under controlled conditions, often requiring catalysts or specific reagents, to form the final product.

Industrial Production Methods: On an industrial scale, the production may involve batch or continuous flow processes, utilizing automated reactors to ensure precision and yield optimization. Industrial methods would focus on cost-effectiveness, scalability, and environmental compliance, often involving solvent recovery systems and waste minimization protocols.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione undergoes various reactions:

Oxidation: The compound can be subjected to oxidation reactions, typically using oxidizing agents like potassium permanganate, to form more oxidized derivatives.

Reduction: Reduction reactions, often utilizing hydrogenation catalysts like palladium on carbon, can reduce specific functional groups.

Substitution: Both electrophilic and nucleophilic substitution reactions are possible, given the presence of reactive chloropyridinyl and piperidinyl moieties.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, sodium dichromate.

Reduction: Hydrogen gas with catalysts like Pd/C, LiAlH4.

Substitution: Nucleophiles like sodium hydride, electrophiles like alkyl halides.

Major Products Formed: Products vary based on the reactions but include oxidized and reduced forms, as well as various substituted derivatives that retain the core structure.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a precursor in the synthesis of more complex molecules, and as a reagent in organic synthesis. Biology: Investigated for its potential as a bioactive compound, interacting with specific biological pathways. Medicine: Explored for potential therapeutic properties, including anti-inflammatory or anti-cancer activities. Industry: Utilized in the manufacture of specialty chemicals and intermediates for further synthetic processes.

Wirkmechanismus

The mechanism of action often involves the interaction of the compound with molecular targets such as enzymes or receptors. Given its complex structure, it might act by inhibiting specific enzymes or modulating receptor activity, leading to its observed effects in biological systems. The molecular pathways could involve binding to active sites or altering protein configurations, thereby affecting cellular processes.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

Substituent Diversity: The target compound’s 3-chloropyridinyl-oxy-piperidinyl group distinguishes it from indole-based analogues (e.g., 4i, 4h) and pyrimidine derivatives (e.g., BK80741) . Chlorinated aromatic systems (as in the target compound and 1-[2-(2-chlorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione ) may enhance electrophilic reactivity or receptor interactions compared to methoxy/fluoroindoles.

Synthetic Accessibility :

- Yields for indole-based analogues (e.g., 57.2–93.8% for 4h and 4i ) suggest efficient synthetic routes, whereas data for the target compound and BK80741 remain unreported. Methods for pyrrolidine-2,5-dione derivatives often involve condensation reactions (e.g., hexane-2,5-dione in propan-2-ol ), but the piperidinyloxy linkage may require specialized coupling reagents.

Physicochemical Properties :

- Melting points for indole derivatives (104–204°C ) indicate moderate thermal stability, likely influenced by hydrogen bonding from indole NH groups. The absence of such groups in the target compound and BK80741 may reduce crystallinity.

Functional Comparisons and Hypothesized Bioactivity

- Target Compound vs. Indole Derivatives : The replacement of indole with 3-chloropyridine may reduce π-π stacking interactions but improve solubility due to pyridine’s polar nature. The chlorine atom could enhance halogen bonding with biomolecular targets .

- Target Compound vs.

- Target Compound vs. 1-[2-(2-Chlorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione : The piperidinyloxy spacer in the target compound introduces a basic nitrogen, which may improve pharmacokinetic properties (e.g., blood-brain barrier penetration) compared to the simpler phenyl derivative .

Biologische Aktivität

1-(2-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a chloropyridine moiety linked to a piperidine ring with a pyrrolidine-2,5-dione structure. The synthesis typically involves several steps:

- Formation of Chloropyridine Intermediate : Starting from 3-chloropyridine, a nucleophilic substitution reaction occurs with a suitable piperidine derivative.

- Etherification : The intermediate undergoes etherification to introduce the piperidine ring.

- Formation of Pyrrolidine Dione : The final step involves coupling with an appropriate reagent to form the pyrrolidine structure.

Pharmacological Properties

Research indicates that this compound exhibits significant pharmacological properties, particularly as a ligand for serotonin receptors. In studies, it has shown:

- Affinity for 5-HT1A and SERT : Compounds related to this structure have been noted for their potent activity at the 5-HT1A receptor and serotonin transporter (SERT), which are critical in the modulation of mood and anxiety .

The biological activity of 1-(2-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione is primarily attributed to:

- Receptor Binding : The chloropyridine moiety may interact with enzyme active sites or receptor sites, potentially inhibiting their activity. This interaction can modulate neurotransmitter systems, particularly those involving serotonin .

Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds with promising results:

- Serotonin Receptor Ligands : A study on pyrrolidine derivatives demonstrated that certain compounds exhibited high affinity for serotonin receptors, which could lead to therapeutic applications in treating mood disorders .

- Antimicrobial Activity : Related compounds have been evaluated for antimicrobial properties, showing effectiveness against various pathogens. This suggests potential applications in developing new antimicrobial agents.

- In Vivo Studies : In vivo tests have confirmed the functional activity of these compounds in animal models, indicating their potential efficacy in clinical settings .

Comparative Analysis

To better understand the unique properties of 1-(2-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione, it is useful to compare it with similar compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.